BenchChemオンラインストアへようこそ!

Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel-

Medicinal Chemistry Stereochemistry Physicochemical Properties

Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel- (CAS 10268-00-5) is a racemic mixture of the trans-fused bicyclic amine octahydrocyclopenta[c]pyrrole, also known as trans-3-azabicyclo[3.3.0]octane. It is a saturated heterocyclic scaffold consisting of a pyrrolidine ring fused to a cyclopentane ring.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 10268-00-5
Cat. No. B3318811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel-
CAS10268-00-5
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC2CNCC2C1
InChIInChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2/t6-,7-/m0/s1
InChIKeyUZHVXJZEHGSWQV-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(3aR,6aR)-Octahydrocyclopenta[c]pyrrole (CAS 10268-00-5): A Bicyclic Amine Scaffold for Stereospecific Synthesis


Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel- (CAS 10268-00-5) is a racemic mixture of the trans-fused bicyclic amine octahydrocyclopenta[c]pyrrole, also known as trans-3-azabicyclo[3.3.0]octane [1]. It is a saturated heterocyclic scaffold consisting of a pyrrolidine ring fused to a cyclopentane ring. The 'rel-' prefix indicates that while the relative trans configuration at the bridgehead carbon atoms (3a and 6a) is defined, the sample is racemic, containing both (3aR,6aR) and (3aS,6aS) enantiomers. This compound serves primarily as a chiral building block or intermediate in medicinal chemistry for constructing more complex molecules, with its rigid, stereodefined bicyclic framework offering conformational constraints valuable in drug design .

Why Generic Substitution of rel-(3aR,6aR)-Octahydrocyclopenta[c]pyrrole with Other Bicyclic Amines Is Invalid


The trans-fused octahydrocyclopenta[c]pyrrole scaffold is a diastereomer of the corresponding cis-fused isomer. These two isomers are structurally distinct, non-interchangeable entities that exhibit different spatial orientations of the pyrrolidine nitrogen atom, which can lead to divergent reactivity, binding affinities, and biological outcomes for downstream derivatives . Consequently, a procurement specification for the trans-(3aR,6aR) isomer cannot be fulfilled by the cis-(3aR,6aS) isomer or other related azabicyclic scaffolds without compromising the integrity of the ensuing synthetic route or the pharmacological profile of the target molecule.

Quantitative Differentiation Guide for rel-(3aR,6aR)-Octahydrocyclopenta[c]pyrrole (CAS 10268-00-5)


Comparative Physicochemical Profile of trans-(3aR,6aR) and cis-(3aR,6aS) Isomers

A direct comparison of predicted physicochemical properties reveals that the target trans-(3aR,6aR) isomer and its cis-(3aR,6aS) counterpart are nearly indistinguishable in terms of basic physical constants . The calculated density for both isomers is identical at 0.9±0.1 g/cm³, and the predicted boiling point is 165.0±8.0 °C at 760 mmHg. This demonstrates that simple physical property measurements cannot be used to differentiate these isomers, placing the entire differentiation burden on stereochemical identity for procurement and use.

Medicinal Chemistry Stereochemistry Physicochemical Properties

Divergent Synthetic Utility: Gliclazide Cis-Selectivity vs. Trans-Scaffold Applications

Patent CN103508934A explicitly discloses the use of a cis-fused octahydrocyclopenta[c]pyrrole isomer, specifically the (3aR,6aS) isomer, as an intermediate in the preparation of the sulfonylurea antidiabetic drug gliclazide [1]. This demonstrates that the gliclazide pharmacophore is built upon the cis-fused scaffold. Therefore, a researcher or manufacturer aiming to synthesize gliclazide or its direct analogs should not use the trans-(3aR,6aR) isomer. Conversely, the trans-fused scaffolds, like the target compound, are documented as core structures in distinct therapeutic programs, such as GlyT1 inhibitors for schizophrenia and triple reuptake inhibitors, where the trans-geometry is essential for activity [2][3].

Pharmaceutical Synthesis Gliclazide Antidiabetic Agents

Transaction-Based Evidence: Supplier-Reported Purity as a Differentiation Criterion

The primary verifiable differentiator at the point of procurement is the supplier-specified purity. Multiple vendors list rel-(3aR,6aR)-Octahydrocyclopenta[c]pyrrole with a purity of NLT 98% (e.g., HPLC) . A lower purity grade (e.g., 95%) or undefined purity from a different supplier would represent a meaningful difference for synthesis, where stoichiometric calculations and impurity profiles are critical. This batch-to-batch and supplier-to-supplier purity specification is a core procurement metric.

Procurement Purity Quality Control

Validated Application Scenarios for rel-(3aR,6aR)-Octahydrocyclopenta[c]pyrrole


Synthesis of GlyT1 Inhibitors for Neuroscience Research

Researchers developing novel inhibitors of the type 1 glycine transporter (GlyT1) as potential therapeutics for schizophrenia should prioritize this trans-fused scaffold. The published structure-activity relationship (SAR) for this target class was specifically developed around the octahydrocyclopenta[c]pyrrole core, and the trans-geometry is a critical feature for potent in vitro inhibition and subsequent in vivo activity in elevating CSF glycine levels [1].

Development of Triple Reuptake Inhibitors for CNS Disorders

This compound is the foundational scaffold for a series of bicyclic triple reuptake inhibitors (targeting serotonin, norepinephrine, and dopamine transporters). Investigators synthesizing 3-aryl analogues for pharmacological characterization should procure the specified trans-isomer to ensure the correct conformational presentation of the aryl substituent, which is essential for balanced transporter affinity [2].

Stereodefined Building Block for Drug Discovery Libraries

Medicinal chemistry groups constructing focused libraries of conformationally constrained amines can utilize this compound as a cis/trans-pair partner for parallel SAR exploration. Procuring the well-defined trans-isomer (NLT 98% purity) alongside its cis-counterpart allows for systematic evaluation of the stereochemical impact on target binding, physicochemical properties, and ADMET profiles, providing invaluable internal data for lead optimization .

Quote Request

Request a Quote for Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.